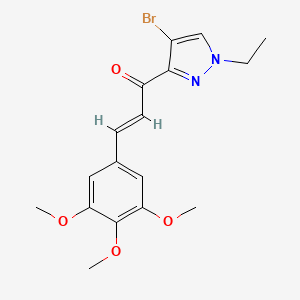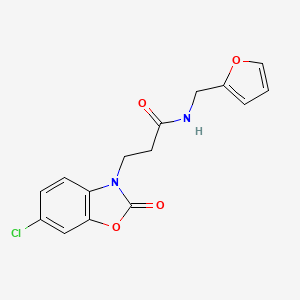![molecular formula C18H27FN2O B5414809 3-(4-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]propanamide](/img/structure/B5414809.png)
3-(4-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]propanamide, also known as FPPP, is a synthetic compound that belongs to the class of amphetamine-like stimulants. It is a potent psychostimulant that has been widely used in scientific research to study the mechanisms of action of stimulants and their effects on the central nervous system.
Mecanismo De Acción
3-(4-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]propanamide acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin transporters. It increases the release of these neurotransmitters in the brain, resulting in a stimulant effect. This compound has been shown to have a higher affinity for dopamine transporters than other monoamine transporters.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity, induce hyperthermia, and decrease food intake in animal studies. It has also been shown to increase extracellular levels of dopamine, norepinephrine, and serotonin in the brain. This compound has been shown to have a similar profile of effects as other amphetamine-like stimulants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]propanamide has several advantages for lab experiments. It is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin transporters, making it a useful tool for studying the mechanisms of action of stimulants. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has several limitations. It has a short half-life, making it difficult to study its long-term effects. This compound is also a potent stimulant, making it difficult to distinguish between its effects on behavior and its effects on the central nervous system.
Direcciones Futuras
There are several future directions for research on 3-(4-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]propanamide. One direction is to study the long-term effects of this compound on behavior and the central nervous system. Another direction is to study the effects of this compound on other neurotransmitter systems such as glutamate and GABA. Additionally, this compound could be used as a reference compound to develop new and more selective reuptake inhibitors of dopamine, norepinephrine, and serotonin transporters.
Métodos De Síntesis
3-(4-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]propanamide can be synthesized by reacting 4-fluoroacetophenone with 4-methyl-1-piperidinylpropanol in the presence of an acid catalyst. The resulting intermediate is then reacted with propionyl chloride to form this compound.
Aplicaciones Científicas De Investigación
3-(4-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]propanamide has been used in scientific research to study the mechanisms of action of stimulants and their effects on the central nervous system. It has been used as a reference compound to compare the effects of other stimulants such as amphetamines and cathinones. This compound has also been used to study the effects of stimulants on dopamine and serotonin transporters.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O/c1-15-9-13-21(14-10-15)12-2-11-20-18(22)8-5-16-3-6-17(19)7-4-16/h3-4,6-7,15H,2,5,8-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRJHPZPDZLSIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNC(=O)CCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-acetyl-6-methyl-3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5414731.png)
![1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}indoline](/img/structure/B5414744.png)
![N-isopropyl-2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoacetamide](/img/structure/B5414752.png)
![6-[2-(5-bromo-2-hydroxy-3-methylphenyl)vinyl]-5-nitro-2,4-pyrimidinediol](/img/structure/B5414774.png)
![N-{4-[amino(hydroxyimino)methyl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5414782.png)

![1-(2,2-dimethylpropyl)-4-(thieno[2,3-d]pyrimidin-4-ylamino)pyrrolidin-2-one](/img/structure/B5414790.png)
![N-(3,5-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5414797.png)

![3-{[(4-methoxy-2-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5414828.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5414844.png)
![5-(2-{5-[(4-chlorophenyl)thio]-2-furyl}vinyl)-3-methyl-4-nitroisoxazole](/img/structure/B5414852.png)
![N-{2-[7-(2,3-dimethoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}urea](/img/structure/B5414860.png)
